molecular formula C11H9NO5 B8755317 1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone CAS No. 83767-16-2

1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone

Cat. No.: B8755317
CAS No.: 83767-16-2
M. Wt: 235.19 g/mol
InChI Key: AVPIFKNKZZATNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an acetyl group at the second position, a methoxy group at the seventh position, and a nitro group at the fourth position on the benzofuran ring

Preparation Methods

Chemical Reactions Analysis

1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The acetyl and methoxy groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions.

Scientific Research Applications

1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:

    2-Nitrobenzofuran: Lacks the acetyl and methoxy groups, resulting in different chemical properties and applications.

    7-Methoxy-2-nitrobenzofuran: Similar to this compound but lacks the acetyl group, leading to variations in reactivity and biological activity.

    2-Acetyl-4-nitrobenzofuran:

The presence of the acetyl, methoxy, and nitro groups in this compound makes it unique and versatile for various scientific and industrial applications.

Properties

CAS No.

83767-16-2

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

1-(7-methoxy-4-nitro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C11H9NO5/c1-6(13)10-5-7-8(12(14)15)3-4-9(16-2)11(7)17-10/h3-5H,1-2H3

InChI Key

AVPIFKNKZZATNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-acetyl-7-methoxybenzofuran (4.0 g) in acetic anhydride (50 mL) at 0° C. was added 70% nitric acid (1.5 mL) drop-wise. The mixture was warmed to room temperature and stirred for 3 h then poured into ice-cold saturated sodium carbonate (200 mL). Solid sodium carbonate was added carefully with stirring until basic (pH=8). The mixture was filtered and the solid collected by vacuum filtration. The solid was boiled in 100 mL (methanol) for 1 h, then cooled to 0° C. and filtered to give 2-acetyl-7-methoxy-4-nitrobenzpfuran (2.1 g). 1H NMR (300 MHz) δ 8.29 (d,J=8.9 Hz, 1H), 8.14 (s,1H), 7.00 (d,J=8.9 Hz, 1H), 4.14 (s,3H), 2.68 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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